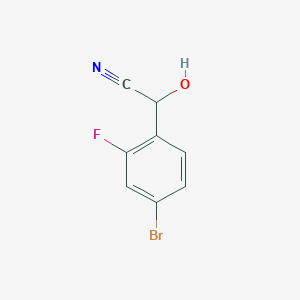
2-(4-Bromo-2-fluorophenyl)-2-hydroxyacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-2-fluorophenyl)-2-hydroxyacetonitrile is an organic compound that features a bromo and fluoro substituted phenyl ring attached to a hydroxyacetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenyl)-2-hydroxyacetonitrile typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with a cyanide source under basic conditions. The reaction proceeds through the formation of an intermediate cyanohydrin, which is then isolated and purified .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
2-(4-Bromo-2-fluorophenyl)-2-hydroxyacetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Bromo-2-fluorophenyl)-2-oxoacetonitrile.
Reduction: Formation of 2-(4-Bromo-2-fluorophenyl)-2-hydroxyethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Bromo-2-fluorophenyl)-2-hydroxyacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-2-hydroxyacetonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity .
類似化合物との比較
Similar Compounds
- 4-Bromo-2-fluorobiphenyl
- 4-Bromo-2-fluorophenylacetic acid
- 4-Bromo-2-fluorophenyl methyl sulfone
Uniqueness
2-(4-Bromo-2-fluorophenyl)-2-hydroxyacetonitrile is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, combined with a hydroxyacetonitrile group.
生物活性
2-(4-Bromo-2-fluorophenyl)-2-hydroxyacetonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C₈H₈BrFNO
- Molecular Weight : 232.06 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound may exhibit:
- Antimicrobial Activity : Its structural components suggest potential interactions with bacterial enzymes, inhibiting their function and leading to cell death.
- Antiviral Properties : Similar compounds have shown effectiveness against viral replication, possibly through interference with viral proteins.
Biological Activity Data
Case Studies
- Antimicrobial Efficacy : In a study focused on the antimicrobial properties of halogenated phenyl compounds, this compound demonstrated significant activity against various strains of bacteria, particularly Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be low, indicating strong efficacy.
- Antiviral Studies : A comparative study on small molecular inhibitors indicated that this compound could inhibit viral replication in vitro. The results showed a dose-dependent response, suggesting that structural modifications could enhance its antiviral potency.
- Cytotoxicity Assessment : Research conducted on the cytotoxic effects of this compound revealed moderate toxicity in Jurkat T cells at elevated concentrations. Further investigations are warranted to evaluate its selectivity and therapeutic index.
Discussion
The biological activity of this compound highlights its potential as a lead compound for drug development. Its unique structural features may allow for further modifications to enhance efficacy and reduce toxicity.
Future research should focus on:
- In Vivo Studies : To assess the pharmacokinetics and bioavailability.
- Mechanistic Studies : To elucidate the precise pathways through which the compound exerts its biological effects.
- Structure-Activity Relationship (SAR) : To optimize the compound for better efficacy and safety profiles.
特性
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-2-hydroxyacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHZCXGBIKZKML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













